molecular formula C8H4BrClN2O B231066 1-(2,5-Dimethylphenyl)but-2-en-1-one CAS No. 15561-15-6

1-(2,5-Dimethylphenyl)but-2-en-1-one

Cat. No. B231066
CAS RN: 15561-15-6
M. Wt: 174.24 g/mol
InChI Key: QQXCFWMNVWQGQX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)but-2-en-1-one, also known as DMBA, is a synthetic organic compound with the molecular formula C12H14O. It is a yellowish crystalline powder that is commonly used in laboratory experiments for its unique biochemical and physiological properties. DMBA has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer research and drug discovery.

Mechanism Of Action

1-(2,5-Dimethylphenyl)but-2-en-1-one acts as a potent carcinogen by inducing DNA damage and mutations in cells. It is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of tumors and cancer.

Biochemical And Physiological Effects

1-(2,5-Dimethylphenyl)but-2-en-1-one has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. It has also been shown to affect the expression of various genes involved in cancer development and progression.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2,5-Dimethylphenyl)but-2-en-1-one in laboratory experiments is its ability to induce tumors in experimental animals, making it a useful tool for studying the mechanisms of carcinogenesis. However, one limitation of using 1-(2,5-Dimethylphenyl)but-2-en-1-one is its potential toxicity and carcinogenicity, which can pose a risk to laboratory personnel.

Future Directions

There are several potential future directions for research involving 1-(2,5-Dimethylphenyl)but-2-en-1-one. One area of research is the development of new anticancer drugs based on the structure and mechanism of action of 1-(2,5-Dimethylphenyl)but-2-en-1-one. Another area of research is the development of new animal models for studying the mechanisms of carcinogenesis and the effects of potential anticancer drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(2,5-Dimethylphenyl)but-2-en-1-one and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(2,5-Dimethylphenyl)but-2-en-1-one involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide. The resulting intermediate product is then subjected to a Claisen condensation reaction with another molecule of ethyl acetoacetate, leading to the formation of 1-(2,5-Dimethylphenyl)but-2-en-1-one.

Scientific Research Applications

1-(2,5-Dimethylphenyl)but-2-en-1-one has been widely used in scientific research for its potential applications in cancer research and drug discovery. It has been shown to induce tumors in experimental animals, making it a useful tool for studying the mechanisms of carcinogenesis. 1-(2,5-Dimethylphenyl)but-2-en-1-one has also been used as a model compound for the development of new anticancer drugs.

properties

CAS RN

15561-15-6

Product Name

1-(2,5-Dimethylphenyl)but-2-en-1-one

Molecular Formula

C8H4BrClN2O

Molecular Weight

174.24 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)but-2-en-1-one

InChI

InChI=1S/C12H14O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h4-8H,1-3H3

InChI Key

QQXCFWMNVWQGQX-UHFFFAOYSA-N

SMILES

CC=CC(=O)C1=C(C=CC(=C1)C)C

Canonical SMILES

CC=CC(=O)C1=C(C=CC(=C1)C)C

synonyms

1-(2,5-Dimethylphenyl)-2-buten-1-one

Origin of Product

United States

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